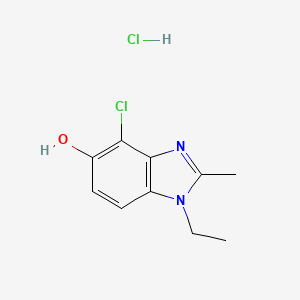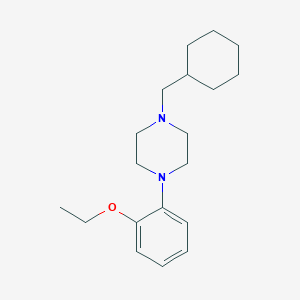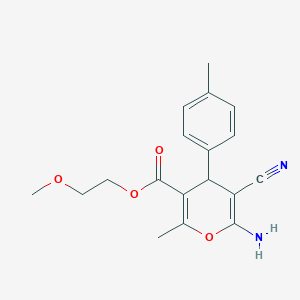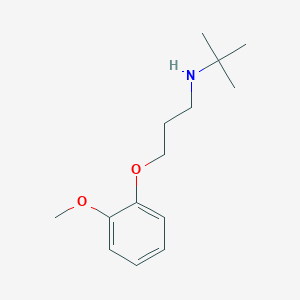![molecular formula C10H13O5P B5173808 3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid, commonly known as HPPPA, is a chemical compound that has been extensively studied for its potential applications in the field of biochemistry and molecular biology. It is a phosphorylated derivative of phenylalanine and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
HPPPA acts as a competitive inhibitor of protein phosphatases, which are enzymes that catalyze the dephosphorylation of proteins. By inhibiting protein phosphatases, HPPPA can prevent the dephosphorylation of key regulatory proteins, leading to the activation of protein kinases and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
HPPPA has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPPPA in lab experiments is its specificity for protein phosphatases, which makes it a valuable tool for the study of cellular signaling pathways. However, HPPPA can be difficult to synthesize and is relatively unstable, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of HPPPA, including the development of more efficient synthesis methods, the identification of new targets for HPPPA, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of HPPPA and its potential role in cellular signaling pathways.
Métodos De Síntesis
The synthesis of HPPPA can be achieved through several methods, including the phosphorylation of phenylalanine using phosphoric acid or phosphorus pentoxide, or the direct phosphorylation of 3-hydroxypropanoic acid using phenylmethylchloride and triethylamine. The most commonly used method involves the phosphorylation of phenylalanine using phosphoric acid, followed by the hydrolysis of the resulting intermediate to produce HPPPA.
Aplicaciones Científicas De Investigación
HPPPA has been extensively studied for its potential applications in the field of biochemistry and molecular biology. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein phosphatases, the activation of protein kinases, and the modulation of cellular signaling pathways.
Propiedades
IUPAC Name |
3-[hydroxy-[hydroxy(phenyl)methyl]phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O5P/c11-9(12)6-7-16(14,15)10(13)8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSCMHIKTQBAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)P(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)




![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)



![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)